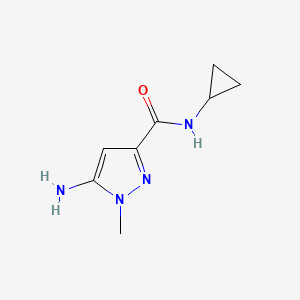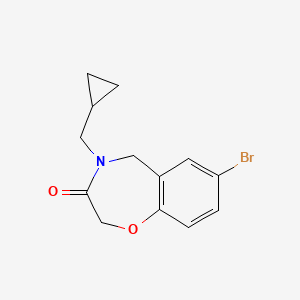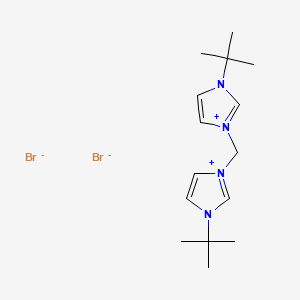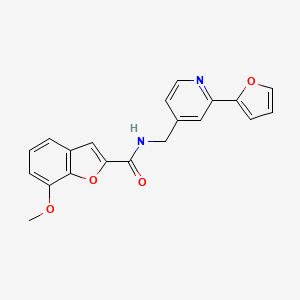![molecular formula C26H25N3O4S2 B2887942 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-59-6](/img/structure/B2887942.png)
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-one derivatives have been synthesized and studied for their antimicrobial properties . They have been found to show potent antimicrobial activity against a variety of bacterial and fungal strains .
Synthesis Analysis
The synthesis of similar compounds, quinazolin-4(3H)-one derivatives, involves treating 2-hydrazinylquinazolin-4(3H)-one with different carbonyl compounds to afford the hydrazone derivatives . The hydrazone derivatives are then treated with a DMF/POCl3 mixture to give the formyl-pyrazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the synthesis analysis section above .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Innovative synthesis methods have been developed for molecules similar to the queried chemical structure, focusing on their bioactive molecule construction and characterization. For instance, Patel et al. (2009) discussed the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological screening, emphasizing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Chemical Structures : Studies like that by Rahman et al. (2014) investigated quinazoline derivatives, searching for hybrid molecules as diuretic and antihypertensive agents. This research highlights the importance of specific substituents in enhancing biological activity and provides a foundation for understanding how modifications to the benzothiazole and isoquinoline components can influence drug efficacy (Rahman et al., 2014).
Biological and Pharmacological Applications
Anticancer Properties : Shao et al. (2014) discovered novel PI3K inhibitors and anticancer agents based on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, underlining the potential of such compounds in targeting the PI3K/AKT/mTOR pathway for cancer treatment. Their work provides insights into the anticancer applications of similar molecular structures (Shao et al., 2014).
Antimicrobial and Anti-Inflammatory Activities : Habib et al. (2013) synthesized novel quinazolinone derivatives, including benzothiazoles, to evaluate their antimicrobial activity. Their findings contribute to the understanding of how structural variations can impact biological activity, potentially leading to new therapeutic agents (Habib et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-3-29-24-22(33-2)9-6-10-23(24)34-26(29)27-25(30)19-11-13-21(14-12-19)35(31,32)28-16-15-18-7-4-5-8-20(18)17-28/h4-14H,3,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUYRFNJYIQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)








![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)
